2-Methoxy-5-sulfamoylbenzamide-d3
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Overview
Description
2-Methoxy-5-sulfamoylbenzamide-d3 is a deuterated compound used primarily in scientific research. It is an isotopically labeled biochemical with the molecular formula C8H7D3N2O4S and a molecular weight of 233.26 g/mol . This compound is often utilized in proteomics research and analytical method development .
Preparation Methods
The synthesis of 2-Methoxy-5-sulfamoylbenzamide-d3 involves several steps, typically starting with the appropriate benzamide precursor. The reaction conditions often include the use of deuterated reagents to introduce the deuterium atoms into the molecule. Industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
2-Methoxy-5-sulfamoylbenzamide-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-5-sulfamoylbenzamide-d3 has a wide range of applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in quality control and regulatory compliance for pharmaceutical production
Mechanism of Action
The mechanism of action of 2-Methoxy-5-sulfamoylbenzamide-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the metabolic pathways and stability of the molecule, making it useful for studying biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparison with Similar Compounds
2-Methoxy-5-sulfamoylbenzamide-d3 can be compared with other similar compounds such as:
5-Aminosulfonyl-2-methoxybenzamide: A non-deuterated version of the compound.
2-Methoxy-5-sulfamoylbenzoic acid: A structurally similar compound with different functional groups.
2-Methoxy-5-sulfamoylaniline: Another related compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications .
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-sulfamoyl-2-(trideuteriomethoxy)benzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)/i1D3 |
InChI Key |
GTKYLVJCMKDNTH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.